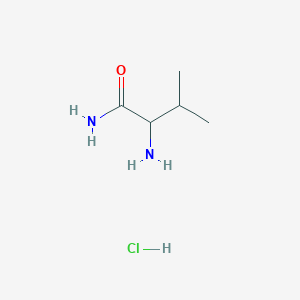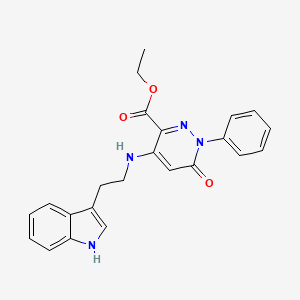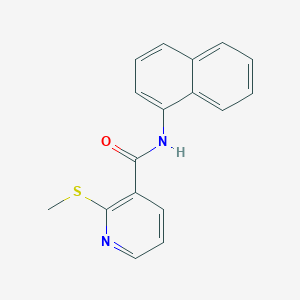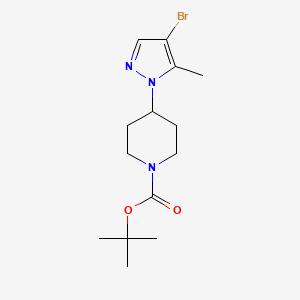
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research. TFP is a potent inhibitor of the enzyme cGAS, which plays a crucial role in the immune response to viral infections and cancer.
作用機序
The mechanism of action of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide involves the inhibition of the cGAS-STING pathway. This compound binds to the active site of cGAS, preventing the binding of DNA and inhibiting the formation of the cGAMP-STING complex. This, in turn, prevents the activation of the STING pathway and the subsequent immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the production of interferons and cytokines, which are crucial components of the immune response to viral infections. This compound has also been shown to inhibit the activation of the NF-κB pathway, which is a crucial pathway in the immune response to inflammation. This compound has been shown to have no significant toxicity in vitro and in vivo.
実験室実験の利点と制限
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. This compound is a potent and specific inhibitor of the cGAS-STING pathway, making it an ideal tool for studying the role of this pathway in viral infections and cancer. This compound has also been shown to have no significant toxicity in vitro and in vivo, making it a safe tool for use in lab experiments. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its long-term effects are not yet known. This compound is also a potent inhibitor of the cGAS-STING pathway, which may lead to off-target effects in other pathways.
将来の方向性
There are several future directions for the study of 4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide. One future direction is to study the long-term effects of this compound in vivo. Another future direction is to study the effects of this compound on other pathways in the immune response. Additionally, the development of more potent and specific inhibitors of the cGAS-STING pathway may lead to new therapeutic options for the treatment of viral infections and cancer.
合成法
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process of this compound is complex and involves several steps, including the reaction of 4-chloro-1H-pyrazole-5-carboxamide with cyclopropylamine, followed by the reaction of the resulting product with 2,2,2-trifluoroethyl isocyanate. The final product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
4-Amino-N-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide has been extensively studied in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the cGAS-STING pathway, which is a crucial pathway in the immune response to viral infections and cancer. This compound has been shown to be effective in inhibiting the replication of several viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis B virus. This compound has also been shown to have anti-tumor activity in several cancer cell lines.
特性
IUPAC Name |
4-amino-N-cyclopropyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-7(6(13)3-14-16)8(17)15-5-1-2-5/h3,5H,1-2,4,13H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWUVXJSOUZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2617150.png)
![3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2617152.png)

![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)

![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)

![3-Cyclobutyl-6-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2617167.png)
![Ethyl 2-[8-bromo-7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetate](/img/structure/B2617168.png)
